N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-16-7-3-5-14(11-16)21-18(23)13-26-19-20-9-10-22(19)15-6-4-8-17(12-15)25-2/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFYXAOGJZVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the reaction of 3-methoxyphenyl derivatives with imidazole compounds under specific conditions. The reaction often requires the use of thioacetamide as a key reagent. The process may involve steps such as:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.
Thioacetamide incorporation: This is typically done under controlled temperature and pH conditions to ensure the correct formation of the thioacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against a range of bacterial strains. Studies have shown that derivatives of acetamides, including those similar to N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, exhibit significant antimicrobial activity.
Case Study: Antimicrobial Evaluation
In a study evaluating a series of acetamide derivatives, compounds with imidazole rings demonstrated notable efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes and inhibition of vital enzymatic functions .
| Compound | Antimicrobial Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | E. coli, S. aureus |
| Related Acetamide Derivative | High | P. aeruginosa |
Anticancer Properties
This compound has shown promising results in anticancer studies. The compound's ability to inhibit cancer cell proliferation has been linked to its structural components.
Case Study: Anticancer Activity Assessment
Research conducted by the National Cancer Institute revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized a panel of approximately sixty different cancer cell lines, demonstrating an average growth inhibition rate of over 50% in several cases .
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 (Lung) | 65 | 15 |
| MDA-MB-231 (Breast) | 70 | 12 |
| HCT116 (Colon) | 55 | 18 |
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. Given the increasing resistance to conventional antitubercular drugs, novel compounds like this compound are critical in developing new therapeutic strategies.
Case Study: In Vivo Antitubercular Activity
In vivo studies on mice models demonstrated that derivatives containing the imidazole ring exhibited significant inhibitory effects on Mycobacterium tuberculosis growth. The compounds were assessed for their ability to inhibit key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .
| Compound | Inhibitory Action on Enzymes | Efficacy (Mice Model) |
|---|---|---|
| This compound | Yes (Isocitrate lyase) | High |
| Related Benzimidazole Derivative | Yes (Pantothenate synthetase) | Moderate |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Features :
- Symmetrical 3-methoxyphenyl groups : May influence solubility and receptor interactions due to electron-donating methoxy substituents.
- Acetamide core : Common in bioactive molecules, enabling interactions with enzymes or receptors via hydrogen bonding.
Comparison with Structurally Similar Compounds
WAY-310334 (N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-{[1-(3-Methoxyphenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide)
N-(5-Methyl-1,2-Oxazol-3-yl)-2-{[1-(3-Methoxyphenyl)-1H-Imidazol-2-yl]Sulfanyl}Acetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
- Structure : Replaces the imidazole-thioether bridge with a benzothiazole ring and adds a trifluoromethyl group (C₁₈H₁₄F₃N₃O₂S, MW: 397.38 g/mol).
- Key Differences: Benzothiazole core: Enhances π-π stacking and electron-withdrawing properties via the trifluoromethyl group. Pharmacological relevance: Benzothiazoles are known for anticancer and antimicrobial activity, suggesting a broader therapeutic scope.
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₈N₃O₃S | Dual 3-methoxyphenyl, imidazole-thioether | 377.43 | Flexible, moderate polarity |
| WAY-310334 | C₂₀H₁₉N₃O₄S | Benzodioxin, imidazole-thioether | 397.45 | Rigid, oxygen-rich, CNS activity |
| N-(5-Methyloxazol-3-yl) analog | C₁₆H₁₆N₄O₃S | 5-Methyloxazole | 344.39 | High solubility, metabolic stability |
| N-(6-Trifluoromethylbenzothiazole-2-yl) analog | C₁₈H₁₄F₃N₃O₂S | Benzothiazole, trifluoromethyl | 397.38 | Electron-deficient, anticancer potential |
Biological Activity
N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 345.41 g/mol. The structural features include:
- Methoxyphenyl groups : Contribute to lipophilicity and potential interactions with biological targets.
- Imidazole ring : Known for its role in biological activity, particularly in enzyme inhibition.
- Thioether linkage : May enhance metabolic stability.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines:
- MCF-7 Cell Line : Flow cytometry results indicated that the compound accelerates apoptosis in a dose-dependent manner, with IC values around 25.72 ± 3.95 μM .
- Tumor Models : In vivo studies using tumor-bearing mice showed suppressed tumor growth, indicating the compound's potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Gram-positive Bacteria : Studies indicated effective inhibition against Staphylococcus aureus with MIC values around 40 μg/mL .
- Gram-negative Bacteria : Moderate activity was noted against Escherichia coli and Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial potential .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole moiety may interact with various enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction or activation of caspases.
- Antibacterial Mechanisms : The thioether group may disrupt bacterial cell wall synthesis or function by interfering with key metabolic pathways.
Research Findings and Case Studies
Q & A
Basic Question: What are the recommended methodologies for synthesizing N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
Answer:
The synthesis of this compound typically involves nucleophilic substitution. A protocol analogous to can be adapted:
React 5-(3-methoxyphenyl)-1-(3-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(substituted phenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base.
Use anhydrous dimethylformamide (DMF) or acetonitrile as a solvent under reflux (60–80°C, 6–12 hours).
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key challenges include optimizing molar ratios (e.g., 1:1.2 for thiol:chloroacetamide) and ensuring anhydrous conditions to minimize byproducts .
Basic Question: How can spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8 ppm for OCH₃), imidazole protons (δ ~7.0–8.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C). Compare with analogs in and .
- LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z ~397.45 for C₂₀H₁₉N₃O₄S) and fragmentation patterns (e.g., loss of methoxyphenyl groups).
- FT-IR : Confirm sulfanyl (C-S) stretch (~600–700 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced Question: What crystallographic challenges arise during structural refinement of this compound, and how can they be resolved?
Answer:
- Challenges : Disordered methoxyphenyl rings or anisotropic displacement parameters for sulfur atoms.
- Resolution :
- Use SHELXL ( ) for iterative refinement with restraints on bond lengths/angles.
- Apply TWIN commands in SHELX for handling pseudo-merohedral twinning.
- Validate with WinGX’s ORTEP ( ) to visualize thermal ellipsoids and adjust ADPs.
- Cross-validate with Hirshfeld surface analysis to resolve weak intermolecular interactions .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Design :
- Syntize analogs with variations in:
- Methoxy position (e.g., para vs. meta, ).
- Imidazole substituents (e.g., halogenation, ).
2. Assay bioactivity (e.g., enzyme inhibition, cytotoxicity). - Analysis :
Advanced Question: What computational strategies predict the binding affinity of this compound with biological targets?
Answer:
- Molecular Docking :
- Prepare the compound’s 3D structure using Gaussian 16 (DFT optimization, B3LYP/6-31G*).
- Dock into target proteins (e.g., elastase PDB: 1HNE) via AutoDock Vina.
- MD Simulations :
Advanced Question: How to resolve contradictions in bioactivity data across different assay systems?
Answer:
- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition.
- Approach :
Advanced Question: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Screen with HCl or sodium salts ( ).
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterase-sensitive moieties).
- Nanoparticulate Formulation : Use PEGylated liposomes to enhance aqueous solubility.
- LogP Analysis : Adjust methoxy or imidazole substituents to target LogP ~2–3 ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
